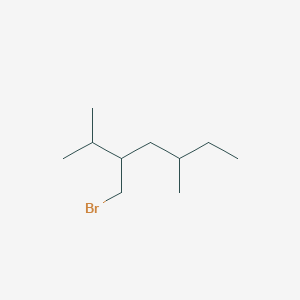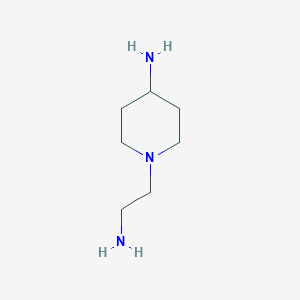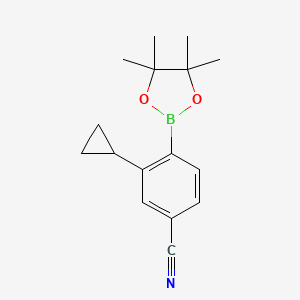
3-(Bromomethyl)-2,5-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,5-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with two methyl substituents at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylheptane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,5-dimethylheptane with bromine in the presence of a radical initiator such as triphenylphosphine in dichloromethane (DCM) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of 3-(Hydroxymethyl)-2,5-dimethylheptane.
Elimination: Formation of 2,5-dimethylhept-2-ene.
Oxidation: Formation of 3-(Formyl)-2,5-dimethylheptane or 3-(Carboxyl)-2,5-dimethylheptane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,5-dimethylheptane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylheptane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. The bromomethyl group serves as a leaving group, facilitating various substitution and elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)heptane: Lacks the additional methyl groups at the second and fifth positions.
2,5-Dimethylheptane: Does not contain the bromomethyl group.
3-(Chloromethyl)-2,5-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,5-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3 |
Clave InChI |
CRDMAWCMHYZCIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)



![4-((Allyloxy)carbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13512290.png)







